molecular formula C9H15NO B1379383 1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one CAS No. 104752-86-5

1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one

Cat. No.: B1379383
CAS No.: 104752-86-5
M. Wt: 153.22 g/mol
InChI Key: YGEYYJFGMWCUNV-UHFFFAOYSA-N
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Description

“1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one” is a chemical compound . It is related to “methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride”, which has a molecular weight of 219.71 .


Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the synthesis of “1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine” involves a Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization .


Molecular Structure Analysis

The InChI code for “methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride” is 1S/C10H17NO2.ClH/c1-13-10(12)8-5-6-11-9-4-2-3-7(8)9;/h7-9,11H,2-6H2,1H3;1H .


Chemical Reactions Analysis

The chemical reactions of related compounds involve various catalysts. For example, the synthesis of “1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine” involves a Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization .


Physical and Chemical Properties Analysis

The physical form of “methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride” is a powder . It has a molecular weight of 219.71 .

Scientific Research Applications

Crystallography and Structural Chemistry

The x-ray diffraction studies of compounds related to 1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one provide insights into the structural aspects of heterocyclic design. These studies reveal the intricate details of molecular and crystal structures, enhancing our understanding of hydrogen bonding and molecular interactions within these compounds. Such research is pivotal for the rational design of new materials and pharmaceuticals (Al’bov et al., 2004).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound serve as crucial scaffolds for the development of novel therapeutic agents. For instance, the creation of a conformationally restricted GABA analogue based on the octahydro-1H-cyclopenta[b]pyridine scaffold showcases the potential of these compounds in neuroscience research, potentially leading to new treatments for neurological disorders (Melnykov et al., 2018).

Synthetic Chemistry

The exploration of synthetic routes and chemical reactions involving this compound derivatives opens new pathways in synthetic chemistry. For example, the novel four-component one-pot access to pyrindines and tetrahydroquinolines demonstrates the versatility of these compounds in constructing complex heterocyclic systems, which are valuable in various chemical industries and research areas (Yehia et al., 2002).

Photoluminescent Materials

Research into the photoluminescent properties of this compound derivatives contributes to the development of new photoluminescent materials. These materials have potential applications in optoelectronics, sensing technologies, and as markers in biological research (Zhu et al., 2014).

Safety and Hazards

The safety information for “methyl octahydro-1H-cyclopenta[b]pyridin-4-carboxylate hydrochloride” includes hazard statements H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

1-methyl-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-10-6-5-9(11)7-3-2-4-8(7)10/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEYYJFGMWCUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C2C1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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